3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is an organic compound with the molecular formula C24H32N2O2 It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione typically involves the alkylation of 1,10-phenanthroline-4,7-dione. One common method includes the reaction of 1,10-phenanthroline-4,7-dione with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) and an appropriate solvent such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, widely used in coordination chemistry.
4,7-Dihydroxy-1,10-phenanthroline: Known for its use as a phenanthroline stain and its iron(II) complex formation.
4,7-Dimethoxy-1,10-phenanthroline: Used as a ligand in organic synthesis.
Uniqueness
3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is unique due to the presence of hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and electronic characteristics, such as in the development of organic semiconductors and advanced materials .
Properties
CAS No. |
198345-31-2 |
---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3,8-dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione |
InChI |
InChI=1S/C24H32N2O2/c1-3-5-7-9-11-17-15-25-21-19(23(17)27)13-14-20-22(21)26-16-18(24(20)28)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BCZMIRSFNMCNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.